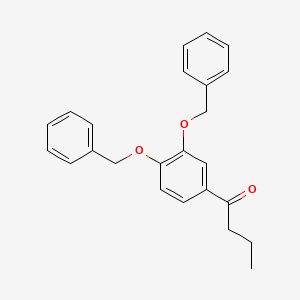
3',4'-Dibenzyloxy-1-phenyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dibenzyloxy-1-phenyl-2-butanone is a synthetic compound with the molecular formula C24H24O3 and a molecular weight of 360.45 . It is known for its unique chemical structure, which includes two benzyloxy groups attached to a phenyl ring and a butanone moiety.
Vorbereitungsmethoden
The synthesis of 3’,4’-Dibenzyloxy-1-phenyl-2-butanone typically involves the reaction of 3’,4’-dibenzyloxybenzaldehyde with a suitable ketone precursor under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
3’,4’-Dibenzyloxy-1-phenyl-2-butanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3’,4’-Dibenzyloxy-1-phenyl-2-butanone has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Wirkmechanismus
The mechanism of action of 3’,4’-Dibenzyloxy-1-phenyl-2-butanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3’,4’-Dibenzyloxy-1-phenyl-2-butanone can be compared with similar compounds such as:
3’,4’-Dibenzyloxy-1-phenyl-2-propanone: This compound has a similar structure but with a propanone moiety instead of butanone, leading to different chemical and physical properties.
3,4-Dibenzyloxybenzaldehyde: A precursor in the synthesis of 3’,4’-Dibenzyloxy-1-phenyl-2-butanone, it shares the benzyloxy functional groups but differs in its aldehyde functionality.
Biologische Aktivität
3',4'-Dibenzyloxy-1-phenyl-2-butanone, a synthetic compound with the molecular formula C24H24O3, has garnered interest for its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including its effects on cellular processes and enzyme activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula: C24H24O3
- Molecular Weight: 360.45 g/mol
- CAS Number: 24538-59-8
The biological activity of this compound is believed to involve its interaction with specific enzymes and biochemical pathways. It may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes within cells. The precise molecular targets and pathways remain an area of ongoing research.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially impacting metabolic pathways related to glucose regulation and lipid metabolism.
- Antimicrobial Effects : Some studies have explored its potential antimicrobial properties against various pathogens, indicating a possible role in infection control.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Inhibition :
-
Antioxidant Properties :
- In vitro assays demonstrated that this compound scavenges free radicals effectively, suggesting its potential use as an antioxidant in therapeutic applications .
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-9-22(25)21-14-15-23(26-17-19-10-5-3-6-11-19)24(16-21)27-18-20-12-7-4-8-13-20/h3-8,10-16H,2,9,17-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUMIQWAWGZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













